molecular formula C6H11BrO5 B13425030 (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one

Katalognummer: B13425030
Molekulargewicht: 243.05 g/mol
InChI-Schlüssel: MXNUANVEVFTWTA-HSUXUTPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one is a chiral compound with multiple hydroxyl groups and a bromine atom attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one typically involves the bromination of a suitable precursor, such as a hexose derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the desired position. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxyhexan-2-one is unique due to its specific stereochemistry and the presence of both bromine and multiple hydroxyl groups. This combination of features makes it particularly valuable for studying stereochemical effects in chemical and biological systems .

Eigenschaften

Molekularformel

C6H11BrO5

Molekulargewicht

243.05 g/mol

IUPAC-Name

(3S,4R,5R)-1-bromo-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H11BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2/t4-,5-,6-/m1/s1

InChI-Schlüssel

MXNUANVEVFTWTA-HSUXUTPPSA-N

Isomerische SMILES

C([C@H]([C@H]([C@@H](C(=O)CBr)O)O)O)O

Kanonische SMILES

C(C(C(C(C(=O)CBr)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.